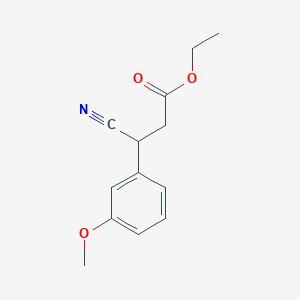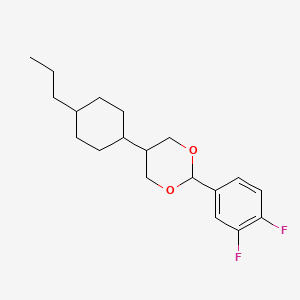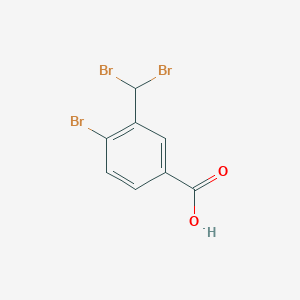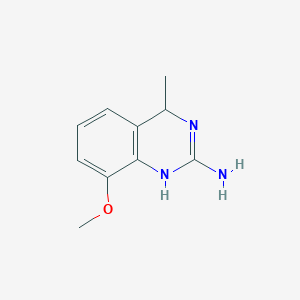![molecular formula C20H28Cl2N2O4 B8533461 (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate](/img/structure/B8533461.png)
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate
Übersicht
Beschreibung
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a 3,5-dichlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3,5-Dichlorobenzyl Group: The 3,5-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group more efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the dichlorobenzyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 1-Boc-4-aminopiperidine-4-carboxylic acid
Uniqueness
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate is unique due to the presence of both the 3,5-dichlorobenzyl group and the Boc-protected amine on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H28Cl2N2O4 |
|---|---|
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-20(2,3)28-18(25)23-7-4-14-5-8-24(9-6-14)19(26)27-13-15-10-16(21)12-17(22)11-15/h10-12,14H,4-9,13H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
RWVYXJAZUFCGCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
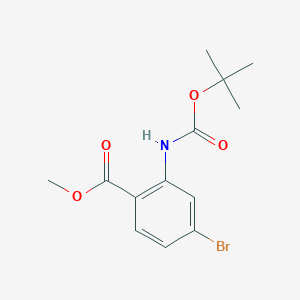

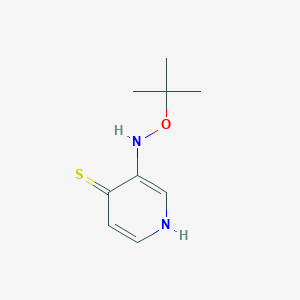
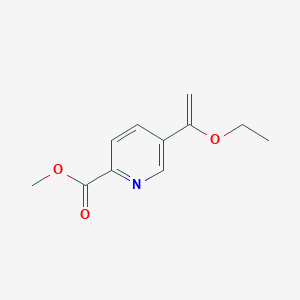

![5-Bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8533424.png)
![4-(4-Chloro-phenyl)-1-methyl-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8533431.png)
